2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid
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Overview
Description
2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid is a synthetic organic compound with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol . This compound is characterized by the presence of a bromothiophene ring, which is a five-membered ring containing both sulfur and bromine atoms, and a formamido group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to form 5-bromothiophene.
Formylation: The bromothiophene is then formylated to introduce the formamido group.
Acetylation: Finally, the formamido derivative is acetylated to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound.
Coupling Reactions: Coupled products with various aryl or alkyl groups.
Scientific Research Applications
2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Mechanism of Action
The mechanism of action of 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromothiophene moiety may play a crucial role in these interactions due to its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)acetic acid: Similar structure but lacks the formamido group.
2-Acetyl-5-bromothiophene: Contains an acetyl group instead of the formamido group.
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole: A more complex structure with additional functional groups.
Uniqueness
2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid is unique due to the presence of both a bromothiophene ring and a formamido group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFITWAKMVXQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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